

m-PEG4-t-butyl Ester: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *m*-PEG4-*t*-butyl ester

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This guide provides an in-depth overview of methyl-polyethylene glycol-4-tert-butyl ester (**m-PEG4-t-butyl ester**), a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and the development of complex therapeutic molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Structure and Properties

m-PEG4-t-butyl ester, with the CAS number 883554-11-8, is a chemical compound featuring a methoxy-terminated tetra-polyethylene glycol (PEG) spacer.^[1] This hydrophilic PEG chain enhances the solubility of the molecule in aqueous media, a critical attribute for biological applications.^{[2][3]} One terminus of the linker is capped with a stable methyl ether group, while the other end features a carboxylic acid protected by a tert-butyl ester. This t-butyl ester group is labile under acidic conditions, allowing for a controlled, stepwise approach in complex chemical syntheses.^{[2][3][4]}

The structure combines a stable, inert methoxy-PEG chain with a selectively deprotectable functional group, making it a valuable building block in medicinal chemistry and chemical biology.

Quantitative Data Summary

The key physicochemical properties of **m-PEG4-t-butyl ester** and related functionalized PEG4 linkers are summarized in the table below for easy comparison.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
m-PEG4-t-butyl ester	883554-11-8	C14H28O6	292.37	>95%
Amino-PEG4-t-butyl ester	581065-95-4	C15H31NO6	321.41	>98% [3]
Hydroxy-PEG4-t-butyl ester	518044-32-1	C15H30O7	322.39	≥95%
Methylamino-PEG4-t-butyl ester	1621616-14-5	C16H33NO6	335.4	>98% [2]
NH-bis(PEG4-t-butyl ester)	2055041-41-1	C30H59NO12	625.8	>96% [5]

Synthesis of m-PEG4-t-butyl Ester: A Representative Protocol

The synthesis of **m-PEG4-t-butyl ester** typically involves the reaction of a methoxy-PEG4 alcohol with a protected form of a carboxylic acid, followed by esterification. A common strategy is the Williamson ether synthesis followed by esterification. Below is a representative experimental protocol for the synthesis of a similar PEG-ester compound, which illustrates the general principles that can be adapted for **m-PEG4-t-butyl ester**.

Objective: To synthesize a PEG-t-butyl ester derivative.

Materials:

- m-PEG4-OH (Methoxy-PEG4-alcohol)

- Sodium hydride (NaH)
- tert-Butyl bromoacetate
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Experimental Protocol:

- Deprotonation: A solution of m-PEG4-OH (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., Argon). The solution is cooled to 0 °C in an ice bath.
- Alkoxide Formation: Sodium hydride (1.2 equivalents) is added portion-wise to the cooled solution. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 1 hour to ensure complete formation of the alkoxide.
- Ester Coupling: The reaction mixture is cooled again to 0 °C, and tert-butyl bromoacetate (1.1 equivalents) is added dropwise. The reaction is allowed to proceed overnight at room temperature.
- Work-up: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated by rotary evaporation to yield the crude product.

- Purification: The crude **m-PEG4-t-butyl ester** is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final product with high purity.

Applications and Workflow in Bioconjugation

The primary utility of **m-PEG4-t-butyl ester** lies in its role as a heterobifunctional linker. The t-butyl ester serves as a protecting group for a carboxylic acid. Once deprotected under acidic conditions, the free carboxylic acid can be activated and coupled to amine residues on biomolecules, such as proteins or antibodies, to form stable amide bonds.

This workflow is fundamental in the construction of complex bioconjugates. For instance, in the development of PROTACs, a PEG linker is often used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG chain are critical for optimizing the ternary complex formation.

Below is a diagram illustrating the logical workflow for utilizing a PEG4-t-butyl ester derivative in a typical bioconjugation scheme.

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